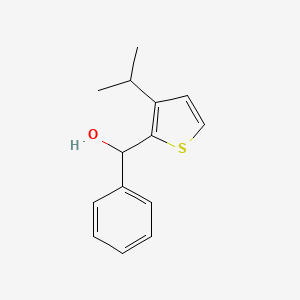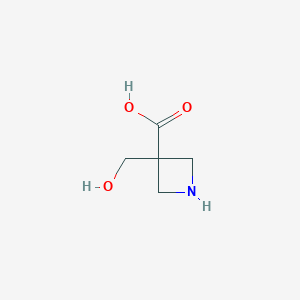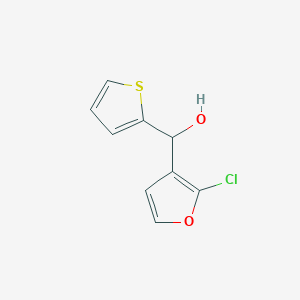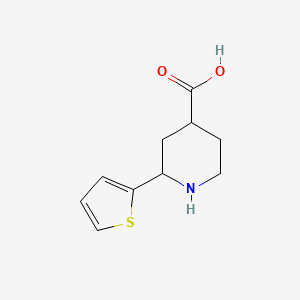![molecular formula C12H17NOS B13080870 {2-[(Thian-3-yl)amino]phenyl}methanol](/img/structure/B13080870.png)
{2-[(Thian-3-yl)amino]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(Thian-3-yl)amino]phenyl}methanol is a chemical compound with the molecular formula C₁₂H₁₇NOS. It is characterized by the presence of a thian-3-yl group attached to an amino group, which is further connected to a phenylmethanol structure. This compound is primarily used for research purposes and has various applications in scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Thian-3-yl)amino]phenyl}methanol typically involves the reaction of thian-3-ylamine with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(Thian-3-yl)amino]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
{2-[(Thian-3-yl)amino]phenyl}methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of {2-[(Thian-3-yl)amino]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
Similar Compounds
{2-[(Thian-2-yl)amino]phenyl}methanol: Similar structure but with a thian-2-yl group.
{2-[(Thian-4-yl)amino]phenyl}methanol: Similar structure but with a thian-4-yl group.
{2-[(Thian-3-yl)amino]phenyl}ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
{2-[(Thian-3-yl)amino]phenyl}methanol is unique due to its specific thian-3-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C12H17NOS |
|---|---|
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
[2-(thian-3-ylamino)phenyl]methanol |
InChI |
InChI=1S/C12H17NOS/c14-8-10-4-1-2-6-12(10)13-11-5-3-7-15-9-11/h1-2,4,6,11,13-14H,3,5,7-9H2 |
Clé InChI |
HHCVBEWFJZBVML-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CSC1)NC2=CC=CC=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


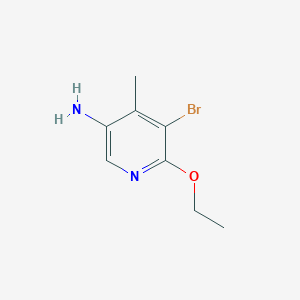


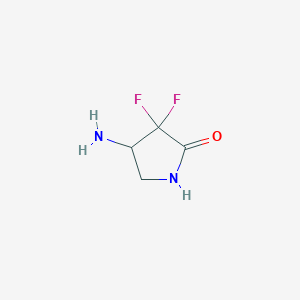
![5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13080809.png)
![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane](/img/structure/B13080825.png)
